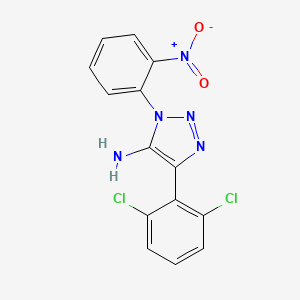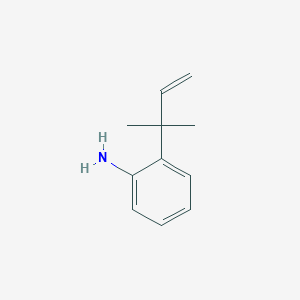
2,6-Ditert-butylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butylphenol;phosphorous acid is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Métodos De Preparación
2,6-Ditert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide. The reaction is as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method produces approximately 2.5 million kilograms per year . Another method involves alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst .
Análisis De Reacciones Químicas
2,6-Ditert-butylphenol undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
2,6-Ditert-butylphenol is widely used in scientific research due to its antioxidative properties. It is used as a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is also used in the synthesis of CGP-7930, probucol, and nicanartine . In addition, it has applications in the field of biology and medicine as a free radical scavenger and in the prevention of oxidative stress .
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom . This mechanism is crucial in its role as an antioxidant and UV stabilizer.
Comparación Con Compuestos Similares
2,6-Ditert-butylphenol is similar to other alkylated phenols such as butylated hydroxytoluene (BHT) and 2,4-Dimethyl-6-tert-butylphenol . it is unique due to its higher thermal stability and effectiveness as an antioxidant. It is also less toxic compared to some other phenolic antioxidants .
Conclusion
2,6-Ditert-butylphenol;phosphorous acid is a versatile compound with significant industrial and scientific applications. Its unique properties and effectiveness as an antioxidant make it a valuable compound in various fields.
Propiedades
Número CAS |
91453-88-2 |
|---|---|
Fórmula molecular |
C42H69O6P |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
2,6-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
Clave InChI |
NQVZPTXAQLNXKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)

![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)







![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
